(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide

Medicinal chemistry Structure-activity relationships Bromodomain inhibitor scaffolds

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide (CAS 1307505-25-4) is a chiral, non-proteinogenic valinamide derivative bearing a para-bromobenzyl substituent on the tertiary amide nitrogen and a free α-amino group. Its IUPAC name is (2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, with molecular formula C₁₃H₁₉BrN₂O and a molecular weight of 299.21 g·mol⁻¹.

Molecular Formula C13H19BrN2O
Molecular Weight 299.21 g/mol
Cat. No. B7864852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide
Molecular FormulaC13H19BrN2O
Molecular Weight299.21 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N
InChIInChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
InChIKeyBVUZEYZGZJACCX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide – Structural Identity, CAS 1307505-25-4, and Core Physicochemical Profile for Procurement Specification


(S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide (CAS 1307505-25-4) is a chiral, non-proteinogenic valinamide derivative bearing a para-bromobenzyl substituent on the tertiary amide nitrogen and a free α-amino group . Its IUPAC name is (2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, with molecular formula C₁₃H₁₉BrN₂O and a molecular weight of 299.21 g·mol⁻¹ . The compound possesses a single stereogenic center (S-configuration at C2) and features five rotatable bonds, one aromatic ring, a computed logP of 3.09, and a topological polar surface area (TPSA) of 46.33 Ų [1]. It is supplied as a research-grade screening compound, typically at ≥95% purity, and is classified with GHS07 hazard pictograms (Harmful/Irritant) .

Why (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide Cannot Be Replaced by Its Ortho-Bromo, Meta-Bromo, or Des-Methyl Analogs – The Case Against Blind Substitution


In-class substitution among bromobenzyl-valinamide positional isomers or N-alkyl variants is scientifically indefensible without side-by-side comparative binding data. The para-bromo substitution pattern on the benzyl ring positions the heavy bromine atom (atomic radius ~185 pm, polarizable volume ~3.05 ų) at the distal end of the molecule relative to the chiral valinamide core, creating a distinct electrostatic potential surface, dipole moment vector, and steric footprint that differs fundamentally from ortho- and meta-bromo congeners [1]. The ortho isomer (CAS 1307162-07-7) places bromine adjacent to the methylene linker, introducing intramolecular steric clash and altering the conformational ensemble of the benzyl-amide torsion angle . The N-desmethyl analog N-(4-bromobenzyl)-L-valinamide (CAS 148743-34-4) lacks the tertiary amide N-methyl group, converting the amide from a hydrogen-bond acceptor-only motif to a hydrogen-bond donor/acceptor pair, which fundamentally alters target recognition pharmacophore geometry . Even the para-chloro analog (CAS 1309014-17-2), while isosteric, differs in halogen bond donor strength (Br > Cl), lipophilicity contribution (πBr = 0.86 vs πCl = 0.71), and metabolic fate, rendering bioactivity and ADME extrapolation unreliable .

Quantitative Differentiation Evidence for (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide vs Closest Analogs – Procurement-Relevant Comparative Data


Para-Bromo vs Ortho-Bromo Positional Isomer: Divergent Conformational Landscapes and Steric Profiles

The para-bromo substitution in the target compound (CAS 1307505-25-4) places the bromine atom at the 4-position of the benzyl ring, distal to the amide methylene linker. In the ortho-bromo isomer (CAS 1307162-07-7), bromine resides at the 2-position, immediately adjacent to the methylene attachment point. This positional difference creates a measurable steric clash in the ortho isomer: the van der Waals radius of bromine (~1.85 Å) encroaches on the spatial envelope of the N-methyl and carbonyl groups, restricting the accessible C(aryl)–CH₂–N torsional conformations. By contrast, the para-bromo isomer preserves full rotational freedom of the benzyl-amide linker (τ₁ torsion), enabling a broader conformational ensemble for target binding [1]. While no published head-to-head bioactivity comparison exists for this exact pair, the general SAR principle—that ortho-substitution on benzylamide pharmacophores frequently reduces target engagement by 5- to >100-fold relative to para-substitution—is documented across multiple target classes including serine proteases, GPCRs, and bromodomains [2].

Medicinal chemistry Structure-activity relationships Bromodomain inhibitor scaffolds

Para-Bromo vs Para-Chloro Halogen Analog: Differentiated Lipophilicity, Halogen Bonding Potential, and Computed Boiling Point

The target compound (para-bromo, CAS 1307505-25-4) and its para-chloro analog (CAS 1309014-17-2) differ only in the halogen substituent (Br vs Cl). Quantitatively, bromine contributes a Hansch π constant of 0.86 versus 0.71 for chlorine, yielding a ΔlogP contribution of +0.15 for the bromo compound [1]. This translates to measurably different chromatographic retention behavior and differential membrane partitioning. The computed boiling point of the target compound is 400.4±35.0 °C versus 377.3±32.0 °C for the chloro analog—a 23 °C elevation attributable to the higher molecular weight and polarizability of bromine . Halogen bond donor strength follows the trend I > Br > Cl; the σ-hole on bromine is deeper and more electropositive than on chlorine, enabling stronger halogen-bond interactions with backbone carbonyl oxygens in protein binding pockets [2]. While no direct bioactivity data exist for this specific pair, the general medicinal chemistry literature demonstrates that Br→Cl substitution in para-halobenzyl pharmacophores routinely alters target binding affinity by 2- to 20-fold across diverse target classes [2].

Halogen bonding Physicochemical profiling Lead optimization

N-Methyl vs N-Desmethyl Amide: Pharmacophore Hydrogen-Bonding Repertoire Alteration

The target compound bears an N-methyl substituent on the amide nitrogen, rendering it a tertiary amide with exclusively hydrogen-bond acceptor (HBA) character at the amide oxygen. The N-desmethyl analog, N-(4-bromobenzyl)-L-valinamide (CAS 148743-34-4, MW 285.18), is a secondary amide that acts as both a hydrogen-bond donor (HBD, via N–H) and acceptor (HBA, via C=O) . This functional group difference adds one hydrogen-bond donor to the analog's pharmacophore while removing the lipophilic N-methyl group (ΔMW = −14.03 g/mol). In biological target recognition, the presence or absence of an amide N–H can determine whether a ligand engages backbone carbonyls as a donor or is restricted to acceptor-only interactions, with profound consequences for binding pose and affinity. The N-methyl group additionally restricts the E/Z amide equilibrium: N-methyl tertiary amides overwhelmingly favor the Z-conformation (>95%) due to A¹,³ strain, whereas secondary amides exhibit a more balanced E/Z ratio [1]. Published SAR across multiple target families—including kinases, proteases, and epigenetic reader domains—documents that N-methylation of amide pharmacophores can shift potency by >100-fold depending on the hydrogen-bonding environment of the binding site [2].

Pharmacophore design Amide bond geometry Hydrogen bonding

Enantiomeric Purity: (S)-Configuration Secured by Chiral Pool Synthesis from L-Valine

The target compound is specified as the (S)-enantiomer, derived from L-valine (CAS 72-18-4), the proteinogenic amino acid with defined (S)-stereochemistry at the α-carbon [1]. The (R)-enantiomer would derive from the non-proteinogenic D-valine and is not commercially catalogued as a distinct compound. The (S)-configuration at C2 is confirmed by the InChI stereodescriptor '/t12-/m0/s1' and the Cahn-Ingold-Prelog assignment in the IUPAC name '(2S)-2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide' . Commercial suppliers report a minimum purity specification of 95% (AKSci) to 98% (Leyan) for this compound, though enantiomeric excess (ee) is not explicitly specified in available datasheets . For procurement purposes, the critical differentiator is that the (S)-enantiomer is the sole stereoisomer commercially available; any procurement of '2-amino-N-(4-bromobenzyl)-N,3-dimethylbutanamide' without stereochemical specification risks receiving racemic or scalemic material that would confound chiral recognition-dependent assays. Published literature on related valinamide-derived enzyme inhibitors and GPCR ligands consistently demonstrates enantioselective target engagement, with (S)- vs (R)-enantiomer potency differences frequently exceeding 10-fold [2].

Chiral synthesis Stereochemical fidelity Enantiomeric purity

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Score: Differentiated CNS Drug-Likeness Profile vs Non-Halogenated and ortho-Halogenated Analogs

The target compound's computed physicochemical parameters inform its suitability for specific screening applications. With MW 299.21, logP 3.09, TPSA 46.33 Ų, and 1 hydrogen bond donor (primary amine), the compound satisfies all four Lipinski Rule of 5 criteria [1]. More specifically, for central nervous system (CNS) drug discovery programs, the CNS MPO score—a composite metric incorporating logP, logD, MW, TPSA, HBD count, and pKa—can be estimated. The TPSA of 46.33 Ų falls well below the 90 Ų threshold empirically associated with favorable brain penetration, and the logP of 3.09 sits within the optimal 1–4 window for CNS candidates [2]. By contrast, the para-chloro analog (CAS 1309014-17-2, MW 254.76) possesses a lower logP (estimated ~2.8 based on the 0.15 π difference) and reduced molecular volume, shifting its predicted CNS MPO score upward (more favorable) but altering its target engagement profile in a halogen-dependent manner. The ortho-bromo isomer shares identical 2D computed logP/PSA with the target compound, but its altered 3D conformation (see Evidence Item 1) modifies the effective polar surface area and intramolecular hydrogen-bonding potential in dynamic simulations, a distinction invisible to static 2D descriptor calculations [3].

Drug-likeness CNS MPO Physicochemical profiling

Optimal Procurement and Research Application Scenarios for (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide Based on Quantified Differentiation Evidence


Bromodomain and Epigenetic Reader Domain Inhibitor Screening Libraries Requiring Para-Bromo Pharmacophore Precision

The para-bromobenzyl moiety is a privileged pharmacophore in bromodomain inhibitor design, where the bromine atom engages the acetyl-lysine binding pocket through halogen bonding with conserved asparagine or tyrosine residues. The target compound's para-substitution pattern ensures that the bromine projects into the depth of the acetyl-lysine recognition channel without steric interference from the amide linker—a geometric requirement that ortho- and meta-bromo isomers fail to satisfy [1]. Screening library architects building focused epigenetic probe collections should specify the para-bromo isomer exclusively; substitution with ortho- or meta-bromo analogs will yield non-comparable binding data across bromodomain family members (BRD2, BRD3, BRD4, BRDT), as documented in published bromodomain SAR where halogen position on benzyl pharmacophores alters Kd values by >50-fold [2].

Chiral GPCR Ligand Discovery Programs Leveraging the (S)-Valinamide Scaffold

The (S)-configuration at the α-carbon, derived from L-valine, establishes a defined stereochemical relationship between the primary amine and the isopropyl side chain that is critical for chiral recognition by G protein-coupled receptors. Published literature demonstrates that N-(4-bromobenzyl)-substituted phenethylamine and phenylalkylamine scaffolds achieve sub-nanomolar Ki values at 5-HT₂A receptors with >100-fold selectivity over 5-HT₂C when bearing this specific substitution pattern [3]. The target compound extends this pharmacophore to a valinamide scaffold, offering a conformationally distinct amide-based core relative to the parent phenethylamine series. Procurement of the (S)-enantiomer is mandatory for any GPCR screening campaign, as (R)-enantiomer data—if racemic material were inadvertently used—would generate ambiguous SAR and irreproducible potency rankings .

Covalent Inhibitor and Chemical Probe Development Utilizing the Primary Amine Handle

The free primary α-amino group in the target compound provides a reactive nucleophilic handle for chemoproteomic probe design. Unlike the N-desmethyl analog (CAS 148743-34-4), where the secondary amide N–H may compete as an alternative nucleophile or hydrogen-bond donor, the tertiary N-methyl amide in the target compound is chemically inert under typical acylation, sulfonylation, and reductive amination conditions used for amine derivatization [4]. This chemoselectivity advantage means that the primary amine can be functionalized (e.g., with electrophilic warheads, fluorescent tags, or biotin linkers) without protecting group manipulation of the amide nitrogen. The para-bromine additionally serves as a synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling structural diversification of the benzyl ring after amide core assembly [5].

Agricultural Fungicide Lead Discovery Informed by Valinamide Derivative Patent Landscape

Chinese patent CN102452959A discloses a series of substituted valinamide derivatives encompassing the structural class to which the target compound belongs, with demonstrated activity against Oomycete plant pathogens [6]. The general formula (I) in this patent explicitly covers 4-halobenzyl-substituted valinamides with N-alkyl groups, positioning the target compound within a known fungicidal chemotype space. While no specific biological data are reported for this exact compound, its structural conformity to the patent's Markush claims—including para-bromo substitution, N-methyl, and (S)-configuration—makes it a structurally enabled screening candidate for agrochemical discovery programs targeting phytopathogenic fungi. Procurement of positional isomers (ortho- or meta-bromo) or the des-methyl analog would fall outside the optimal substitution pattern defined by the patent SAR, potentially missing the activity cliff identified in the original fungicide optimization campaign.

Quote Request

Request a Quote for (S)-2-Amino-N-(4-bromo-benzyl)-3,N-dimethyl-butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.